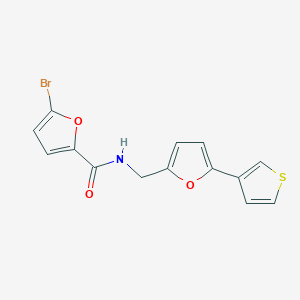

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, a carboxamide group, and a bromine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. The bromine atom would add significant weight to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom, for example, would likely make the compound relatively heavy and possibly quite reactive. The aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Novel Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound , highlights their potential as antiprotozoal agents. These compounds exhibit strong DNA affinities and have shown excellent in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting a potential application in the treatment of diseases caused by these pathogens (Ismail et al., 2004).

Anti-Bacterial Activities

Functionalized N-(4-Bromophenyl)furan-2-carboxamides, through the Suzuki-Miyaura Cross-Coupling process, have demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This includes activity against A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and MD simulations have validated their active sites and molecular interaction stability, suggesting their utility in developing new antibacterial agents (Siddiqa et al., 2022).

Synthesis and Reactivity Studies

Investigations into the bromination of methyl furan-2-carboxylate and furan-2-carbaldehyde, including thiophen-2-carbaldehyde, offer insights into synthetic pathways that might be applicable to the compound . These studies provide valuable information for the synthesis of various furan- and thiophene-derived compounds, potentially useful in the development of new materials or pharmaceuticals (Chadwick et al., 1973).

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, contributes to the understanding of molecular configurations and interactions. Such studies are fundamental in drug design, allowing researchers to predict and enhance the biological activity of potential therapeutic agents through structural modifications (Galešić & Vlahov, 1990).

Antimicrobial Activity Screening

The evaluation of new heterocyclic compounds derived from related structures for their antimicrobial activity showcases the potential for discovering novel antimicrobial agents. This includes the screening against various bacterial and fungal strains, indicating a promising avenue for developing new treatments for infectious diseases (Mageed et al., 2021).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a medicinal compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3S/c15-13-4-3-12(19-13)14(17)16-7-10-1-2-11(18-10)9-5-6-20-8-9/h1-6,8H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMSWVLXYDJIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2744944.png)

![(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2744946.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2744947.png)

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)

![5-(4-Methoxyphenyl)-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2744954.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)

![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)